Ethyl 3-fluorocyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-fluorocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11FO2. It is a fluorinated cyclobutane derivative, which makes it an interesting subject for research due to its unique structural and chemical properties. This compound is used in various scientific fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-fluorocyclobutane-1-carboxylate typically involves the reaction of 3-fluorocyclobutanecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows: [ \text{3-fluorocyclobutanecarboxylic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of anhydrous conditions and high-purity reagents is crucial to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorocyclobutanecarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: 3-fluorocyclobutanecarboxylic acid.
Reduction: 3-fluorocyclobutanemethanol.
Substitution: 3-iodocyclobutanecarboxylate (if fluorine is replaced by iodine).
Scientific Research Applications
Ethyl 3-fluorocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- Ethyl 3-chlorocyclobutane-1-carboxylate
- Ethyl 3-bromocyclobutane-1-carboxylate
- Ethyl 3-iodocyclobutane-1-carboxylate
Comparison: Ethyl 3-fluorocyclobutane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-fluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIRVCXYJTUNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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